molecular formula C27H26N4O4S B2754234 6-(morpholin-4-yl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one CAS No. 689759-05-5

6-(morpholin-4-yl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2754234
CAS No.: 689759-05-5
M. Wt: 502.59
InChI Key: UVIIQNOIYVOTTP-UHFFFAOYSA-N
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Description

6-(morpholin-4-yl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(morpholin-4-yl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Morpholine Group: This step might involve nucleophilic substitution reactions.

    Attachment of the 4-nitrophenylmethylsulfanyl Group: This could be done via thiol-ene reactions or other sulfur-based coupling reactions.

    Addition of the 2-phenylethyl Group: This step might involve Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This might include:

    Use of Catalysts: To enhance reaction rates and selectivity.

    Optimization of Solvents: To improve solubility and reaction efficiency.

    Purification Techniques: Such as crystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, especially at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: Various substitution reactions could occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or catalytic hydrogenation.

    Substitution Reagents: Including halogens, alkylating agents, and nucleophiles.

Major Products

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Amines from nitro groups.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

6-(morpholin-4-yl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one might be studied for various applications:

    Chemistry: As a building block for more complex molecules.

    Biology: For its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: As a lead compound for drug development.

    Industry: In the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms might include:

    Enzyme Inhibition: Binding to and inhibiting key enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA bases, affecting replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Such as 2-phenylquinazolin-4-one.

    Morpholine-Containing Compounds: Like morpholine derivatives used in pharmaceuticals.

    Nitrophenyl Compounds: Such as nitrophenyl ethers and sulfides.

Uniqueness

6-(morpholin-4-yl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one is unique due to its specific combination of functional groups, which might confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

6-morpholin-4-yl-2-[(4-nitrophenyl)methylsulfanyl]-3-(2-phenylethyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O4S/c32-26-24-18-23(29-14-16-35-17-15-29)10-11-25(24)28-27(30(26)13-12-20-4-2-1-3-5-20)36-19-21-6-8-22(9-7-21)31(33)34/h1-11,18H,12-17,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIIQNOIYVOTTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CCC4=CC=CC=C4)SCC5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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